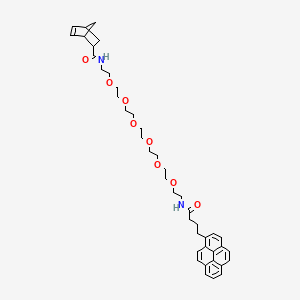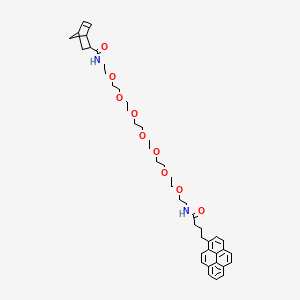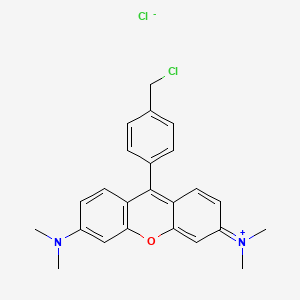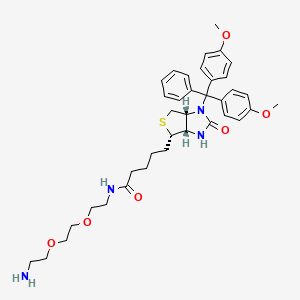
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester is a multifunctional polyethylene glycol (PEG) linker with two terminal propargyl groups and a 4-oxo-butanoic NHS ester. This compound is widely used in bioconjugation, drug delivery, and surface modification due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules through copper-catalyzed azide-alkyne Click Chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of propargyl alcohol with polyethylene glycol (PEG) to form PEG2-propargyl.
Formation of 4-oxo-butanoic NHS ester: This step involves the reaction of 4-oxo-butanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Coupling Reaction: The final step involves the coupling of PEG2-propargyl with 4-oxo-butanoic NHS ester under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
化学反应分析
Types of Reactions
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl groups react with azide-bearing compounds or biomolecules in the presence of a copper catalyst to form stable triazole linkages.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Click Chemistry: This reaction requires a copper catalyst (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) to facilitate the formation of triazole linkages.
Hydrolysis: The hydrolysis of the NHS ester group typically occurs under mild acidic or basic conditions.
Major Products Formed
科学研究应用
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester has a wide range of scientific research applications, including:
Bioconjugation: It is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other biomolecules through Click Chemistry.
Drug Delivery: The compound is used to modify drug molecules to improve their solubility, stability, and bioavailability.
Surface Modification: It is used to modify the surface properties of materials, making them more biocompatible and functional.
Polymer Conjugation: The compound is used to conjugate polymers to various substrates, enhancing their properties and functionality.
作用机制
The mechanism of action of N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester involves the formation of stable triazole linkages through copper-catalyzed azide-alkyne Click Chemistry. The propargyl groups react with azide-bearing compounds or biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and surface modification applications .
相似化合物的比较
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester is unique due to its dual propargyl groups and NHS ester functionality, which allows for versatile applications in bioconjugation and surface modification. Similar compounds include:
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl): This compound also has two terminal propargyl groups but features a t-butyl ester instead of an NHS ester.
Propargyl-PEG-NHS ester: This compound contains a single propargyl group and an NHS ester, making it less versatile compared to this compound.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O9/c1-3-11-29-15-17-31-13-9-23(10-14-32-18-16-30-12-4-2)19(25)7-8-22(28)33-24-20(26)5-6-21(24)27/h1-2H,5-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVPCEKPEOIRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)
![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)

![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)

![Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]](/img/structure/B8115094.png)



